molecular formula C17H14N2O6 B5009898 N-(furan-2-ylmethyl)-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide

N-(furan-2-ylmethyl)-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide

Cat. No.: B5009898
M. Wt: 342.30 g/mol
InChI Key: WHKBKVGTSQOFGH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One possible synthetic route could involve the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.

    Nitration of the furan ring: The furan ring can be nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common reagents include halogenating agents such as bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of furan oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity.

    Inhibition of metabolic pathways: The compound may inhibit key metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-5-(2-hydroxy-4-nitrophenyl)furan-2-carboxamide
  • N-(furan-2-ylmethyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide
  • N-(furan-2-ylmethyl)-5-(2-methoxy-4-aminophenyl)furan-2-carboxamide

Uniqueness

N-(furan-2-ylmethyl)-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new materials and therapeutic agents.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c1-23-16-9-11(19(21)22)4-5-13(16)14-6-7-15(25-14)17(20)18-10-12-3-2-8-24-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKBKVGTSQOFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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